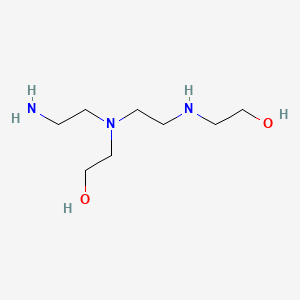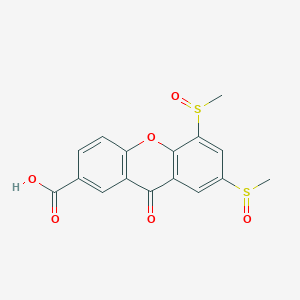
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with methanesulfinyl groups at positions 5 and 7, and a carboxylic acid group at position 2. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the xanthene core, which undergoes sulfoxidation to introduce methanesulfinyl groups at the desired positions. This is followed by the introduction of the carboxylic acid group through carboxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl groups can be further oxidized to sulfone groups.
Reduction: The carbonyl group at position 9 can be reduced to a hydroxyl group.
Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like halogenating agents, nitrating mixtures, or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl groups yields sulfone derivatives, while reduction of the carbonyl group produces hydroxyl derivatives.
科学的研究の応用
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
作用機序
The mechanism by which 5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methanesulfinyl and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity. The xanthene core provides a rigid framework that positions these functional groups optimally for interaction.
類似化合物との比較
Similar Compounds
Xanthene-9-carboxylic acid: Lacks the methanesulfinyl groups, resulting in different chemical reactivity and biological activity.
5,7-Dihydroxy-9-oxo-9H-xanthene-2-carboxylic acid: Contains hydroxyl groups instead of methanesulfinyl groups, leading to variations in its chemical properties and applications.
Uniqueness
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to the presence of methanesulfinyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
50541-49-6 |
|---|---|
分子式 |
C16H12O6S2 |
分子量 |
364.4 g/mol |
IUPAC名 |
5,7-bis(methylsulfinyl)-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O6S2/c1-23(20)9-6-11-14(17)10-5-8(16(18)19)3-4-12(10)22-15(11)13(7-9)24(2)21/h3-7H,1-2H3,(H,18,19) |
InChIキー |
ZEXSYVCOQCTAMU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=CC2=C(C(=C1)S(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


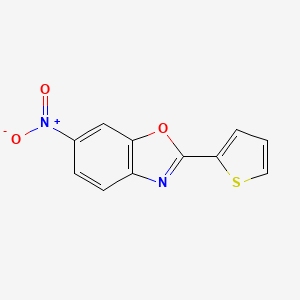



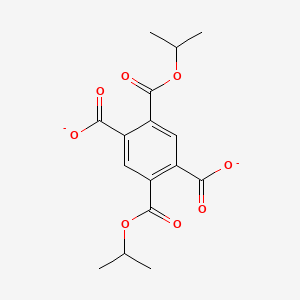
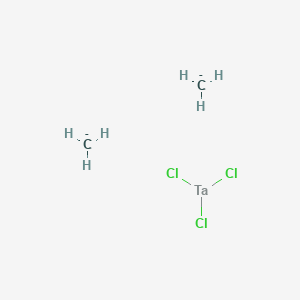
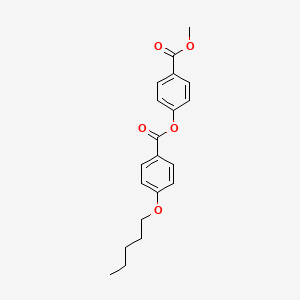

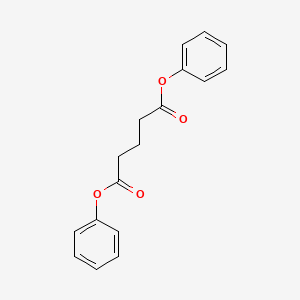
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
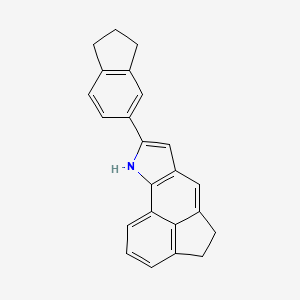
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)

